Pennsylvania Green

Description

BenchChem offers high-quality Pennsylvania Green suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pennsylvania Green including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

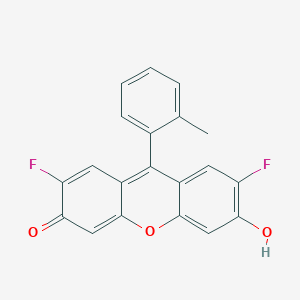

IUPAC Name |

2,7-difluoro-6-hydroxy-9-(2-methylphenyl)xanthen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2O3/c1-10-4-2-3-5-11(10)20-12-6-14(21)16(23)8-18(12)25-19-9-17(24)15(22)7-13(19)20/h2-9,23H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGHTNOAGHLUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pennsylvania Green: A Technical Guide for Researchers

For Immediate Release

State College, PA – This document provides a comprehensive technical overview of Pennsylvania Green, a novel fluorophore developed for advanced biological imaging. This guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound in their work.

Pennsylvania Green is a fluorescent small molecule that serves as a hybrid of Oregon Green and Tokyo Green.[1][2] It has been engineered for the construction of hydrophobic and pH-insensitive molecular probes.[1][2] Its unique properties make it a powerful tool for exploring cellular biology.[1][2]

Core Properties and Advantages

Compared to the widely used fluorescein, Pennsylvania Green offers several distinct advantages. It is more hydrophobic, more photostable, and less sensitive to changes in pH.[2] The fluorine substituents on the molecule increase the acidity of the phenol (B47542) (pKa = 4.8), which enhances its fluorescence in acidic cellular environments such as endosomes.[1][2] Furthermore, the replacement of a carboxylate group with a methyl group substantially increases its hydrophobicity, facilitating passive diffusion across cellular membranes.[2]

Quantitative Data Summary

The key spectral and chemical properties of Pennsylvania Green are summarized in the table below for easy reference and comparison.

| Property | Value |

| Excitation Maximum (Ex) | 494 nm |

| Emission Maximum (Em) | 514 nm |

| Quantum Yield (QY) | 0.91 |

| Molar Absorptivity (ε) | 82,000 M⁻¹cm⁻¹ (at 494 nm, pH 7.4) |

| pKa | 4.8 |

Experimental Protocols

Synthesis of Pennsylvania Green

While Pennsylvania Green is commercially available from vendors such as AK Scientific (product number AMTGC257), it can also be synthesized in the lab.[2] The synthesis starts from 2,7-difluoro-3,6-dihydroxy-9H-xanthen-9-one.[2]

A key step in a published synthesis method is as follows:

-

Add Pennsylvania Green (490 mg, 1.44 mmol, 1 equivalent) to a dry flask.[2]

-

Quickly transfer N-phenyl-bis(trifluoromethanesulfoimide) (770 mg, 2.2 mmol, 1.5 equivalents) to the same flask.[2]

This reaction is part of a process to convert the fluorophore into an iodoarene, which is then further transformed.[2]

Cellular Imaging with Pennsylvania Green-based Probes

A study comparing membrane probes demonstrated the utility of Pennsylvania Green in acidic organelles. The experiment involved the following:

-

Probe Synthesis: Two membrane probes were synthesized by linking N-alkyl-3beta-cholesterylamine to 4-carboxy-Tokyo Green (pKa ≈ 6.2) and 4-carboxy-Pennsylvania Green (pKa ≈ 4.8), respectively.[1]

-

Cellular Incubation: Living mammalian cells were incubated with each of the two probes.

-

Fluorescence Microscopy: The fluorescence of the probes within the cells was observed using microscopy.

-

Observation: The study revealed that only the Pennsylvania Green-based probe was highly fluorescent in acidic early and recycling endosomes.[1]

Visualized Workflows and Pathways

To further elucidate the experimental processes and chemical structures, the following diagrams are provided.

References

Pennsylvania Green: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent probe, Pennsylvania Green. It details the chemical structure, physicochemical properties, and synthesis of its key derivative, 4-carboxy-Pennsylvania Green. This document outlines detailed experimental protocols for its synthesis, characterization, and application in cellular imaging, specifically for visualizing the endocytic pathway. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams generated using the DOT language to illustrate the synthetic pathway and experimental workflows, adhering to specified visualization standards.

Introduction

Pennsylvania Green is a synthetic fluorophore designed as a hybrid of Oregon Green and Tokyo Green. It was developed to be a more hydrophobic, photostable, and less pH-sensitive alternative to fluorescein, making it a valuable tool for biological imaging.[1] Its properties make it particularly well-suited for constructing molecular probes to study cellular processes, especially in acidic environments like endosomes. This guide will focus on the chemical structure, properties, and common experimental procedures related to Pennsylvania Green and its derivatives.

Chemical Structure and Core Properties

The core structure of Pennsylvania Green is a xanthene dye. The key derivative for bioconjugation is 4-carboxy-Pennsylvania Green, which provides a handle for attachment to other molecules.

Table 1: Physicochemical Properties of 4-carboxy-Pennsylvania Green

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂F₂O₅ | PubChem |

| Molecular Weight | 398.32 g/mol | PubChem |

| Excitation Maximum (λex) | 494 nm | [2][3] |

| Emission Maximum (λem) | 515 nm | [2][3] |

| Molar Extinction Coefficient (ε) | ~82,000 M⁻¹cm⁻¹ (at pH 7.4) | [4] |

| Fluorescence Quantum Yield (Φ) | 0.91 (at pH 9.0) | [4] |

| pKa | 4.8 | [1][4] |

Synthesis of 4-carboxy-Pennsylvania Green

The synthesis of 4-carboxy-Pennsylvania Green is a multi-step process. A scalable synthesis for its key intermediate, 2,7-difluoro-3,6-dihydroxy-xanthen-9-one, has been developed, making the fluorophore more accessible for research.

Synthetic Pathway

The overall synthetic scheme for 4-carboxy-Pennsylvania Green methyl ester is depicted below.

References

- 1. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A concise synthesis of the Pennsylvania Green fluorophore and labeling of intracellular targets with O6-benzylguanine derivatives. | Semantic Scholar [semanticscholar.org]

- 3. Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pennsylvania Green: A Technical Guide to a Hydrophobic and pH-Insensitive Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennsylvania Green is a synthetic, monoanionic fluorophore designed for enhanced performance in cellular imaging applications. Developed as a hybrid of Oregon Green and Tokyo Green, it combines the advantageous properties of both: the photostability and pH-insensitivity of Oregon Green with the hydrophobicity of Tokyo Green.[1][2] These characteristics make Pennsylvania Green an exceptional tool for constructing molecular probes aimed at visualizing intracellular targets, particularly within acidic organelles such as endosomes.[1][2] Its increased hydrophobicity facilitates passive diffusion across cellular membranes, while its low pKa ensures bright fluorescence even in acidic environments.[3]

Core Mechanism of Action

The "mechanism of action" of Pennsylvania Green is rooted in its physicochemical properties as a fluorescent reporter. Unlike a drug that modulates a biological pathway, Pennsylvania Green's utility lies in its ability to be attached to a molecule of interest (e.g., a ligand, an antibody, or a synthetic membrane probe) and report on its location and environment within a cell through the emission of light.

The key features that govern its performance are:

-

Hydrophobicity: By replacing the carboxylate group of fluorescein (B123965) with a methyl group, Pennsylvania Green exhibits increased hydrophobicity.[1][3] This structural modification enhances its ability to passively cross cellular membranes, leading to improved cell permeability compared to more polar fluorophores like Oregon Green.[4]

-

pH-Insensitivity in Acidic Environments: The fluorine substituents on the xanthene ring lower the pKa of the phenolic hydroxyl group to approximately 4.8, similar to Oregon Green.[1][3] This is significantly lower than that of Tokyo Green (pKa ≈ 6.2).[1] Consequently, Pennsylvania Green remains predominantly in its highly fluorescent monoanionic form in acidic compartments like early and recycling endosomes (pH ≤ 6.5), where other dyes with higher pKa values would be protonated and thus quenched.[1]

-

Photostability: The fluorination of the xanthene ring also confers enhanced photostability.[1] When subjected to continuous laser irradiation, molecular probes constructed with Pennsylvania Green exhibit a significantly longer fluorescence half-life compared to their Tokyo Green counterparts, allowing for longer imaging experiments with less signal degradation.[1]

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-carboxy-Pennsylvania Green methyl ester and compares them with related fluorophores.

| Fluorophore | pKa | Quantum Yield (pH 9.0) | Quantum Yield (pH 5.0) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Photostability (t₁/₂ in min) |

| 4-carboxy-Pennsylvania Green methyl ester | 4.8 | 0.91 | 0.68 | 494 | 514 | 82,000 (at pH 7.4) | 49 |

| 4-carboxy-Tokyo Green methyl ester | 6.2 | 0.93 | 0.39 | - | - | - | 29 |

| Oregon Green | 4.7 | - | - | - | - | - | - |

| Fluorescein | 6.4 | - | - | 490 | - | - | - |

Data compiled from Mottram, L. F. et al. Org. Lett. 2006, 8, 581-584.[1]

Signaling Pathway and Cellular Localization

The "signaling pathway" for a Pennsylvania Green-based molecular probe describes its journey into and within a cell. The following diagram illustrates the uptake and localization of a cholesterol-based Pennsylvania Green probe designed to label cellular membranes.

Caption: Cellular pathway of a Pennsylvania Green-cholesterol probe.

Experimental Protocols

Synthesis of 4-carboxy-Pennsylvania Green

This protocol describes an improved, three-pot synthesis of 4-carboxy-Pennsylvania Green.

Materials:

-

Methyl 4-iodo-3-methylbenzoate

-

Methanesulfonic acid

-

p-Toluenesulfonic acid (p-TsOH)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Ether

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Leuco-dye formation:

-

Dissolve 4-fluororesorcinol (2 equivalents) and 2-methylbenzaldehyde (1 equivalent) in a 1:1 mixture of CH₂Cl₂ and ether.

-

Add methanesulfonic acid and stir the reaction at 23 °C for 16 hours.

-

Dilute the solution with ether, pour it into saturated aqueous NaHCO₃, and extract with ethyl acetate.

-

Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

-

-

Xanthene formation and ester hydrolysis:

-

Dissolve the product from the previous step and p-TsOH in dry toluene.

-

Heat the mixture to reflux (111 °C) using a Dean-Stark apparatus for 24 hours.

-

Cool the reaction to 23 °C and add 2 M aqueous KOH until the pH reaches 10.

-

Stir at 23 °C for 1 hour to ensure complete hydrolysis of the methyl ester.

-

-

Acidification and purification:

-

Add concentrated aqueous HCl dropwise until the pH is 3.

-

Extract the solution with ethyl acetate.

-

Wash the combined organic layers with ice-cold 1 M HCl followed by brine.

-

Dry the organic extracts over anhydrous Na₂SO₄ and remove the solvent in vacuo.

-

Purify the resulting orange solid by flash column chromatography.

-

Cellular Imaging with a Pennsylvania Green Probe

This protocol outlines a general procedure for labeling living cells with a Pennsylvania Green-based molecular probe and imaging via confocal microscopy.

Materials:

-

Chinese hamster ovary (CHO-K1) cells

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Plasmid DNA for expressing a target protein (if applicable)

-

Transfection reagent (e.g., FuGene)

-

Pennsylvania Green-labeled probe (5 µM stock solution in DMSO)

-

Confocal microscope with a 488 nm argon-ion laser

Procedure:

-

Cell Culture and Transfection:

-

Culture CHO-K1 cells in appropriate media supplemented with FBS and antibiotics.

-

Seed cells on glass-bottom dishes suitable for microscopy.

-

If labeling a specific protein, transfect the cells with the corresponding plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24 hours to allow for protein expression.

-

-

Cell Labeling:

-

Wash the cells twice with growth media.

-

Add the Pennsylvania Green probe (e.g., at a final concentration of 5 µM) to the cells and incubate for 1 hour at 37 °C.

-

-

Washing and Imaging:

-

Rinse the cells twice with fresh growth media to remove any unbound probe.

-

Incubate for an additional 30 minutes in fresh media to allow for the diffusion of any remaining unbound fluorophores from the cells.

-

Image the cells using a confocal laser scanning microscope with excitation at 488 nm.

-

Visualizations

Logical Relationship of Pennsylvania Green's Properties

The following diagram illustrates how the structural features of Pennsylvania Green lead to its advantageous properties for cellular imaging.

Caption: Logical flow from structure to application advantages.

Experimental Workflow for Cellular Imaging

The following diagram outlines the key steps in a typical cellular imaging experiment using a Pennsylvania Green probe.

Caption: Workflow for cellular imaging with Pennsylvania Green.

References

- 1. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A concise synthesis of the Pennsylvania Green fluorophore and labeling of intracellular targets with O6-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Pennsylvania Green: A Technical Guide to Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pennsylvania Green is a synthetic, monoanionic fluorophore designed for enhanced performance in biological imaging. Developed as a hybrid of Oregon Green and Tokyo Green, it offers a unique combination of hydrophobicity, photostability, and reduced pH sensitivity compared to traditional fluorescein-based dyes.[1][2][3] These properties make it an invaluable tool for constructing molecular probes capable of visualizing acidic intracellular organelles, such as endosomes, with high fidelity.[1][2] This technical guide provides a comprehensive overview of Pennsylvania Green, including its discovery, detailed synthesis protocols for its carboxylated derivative, a comparative analysis of its photophysical properties, and experimental workflows for its application in cellular imaging.

Discovery and Rationale

The development of Pennsylvania Green was motivated by the limitations of existing green fluorescent probes like fluorescein (B123965). While bright, fluorescein's utility is hampered by its hydrophilicity, pH sensitivity, and susceptibility to photobleaching. To address these issues, researchers sought to combine the beneficial attributes of two other fluorophores: the photostability and lower pKa of Oregon Green (a difluorinated fluorescein derivative) and the increased hydrophobicity of Tokyo Green (where a methyl group replaces the carboxylate of fluorescein).[1][2] The result is Pennsylvania Green, a fluorophore that melds the pH-insensitivity of Oregon Green with the hydrophobicity of Tokyo Green, making it particularly well-suited for probing the internal environment of living cells.[2]

Photophysical and Physicochemical Properties

The key advantage of Pennsylvania Green lies in its superior performance in acidic environments. The fluorine substituents on the xanthene ring lower the pKa of the phenol (B47542) group to approximately 4.8, similar to Oregon Green.[1][2] This is significantly lower than that of 4-carboxy-Tokyo Green (pKa ≈ 6.2), meaning Pennsylvania Green remains brightly fluorescent in acidic compartments where other dyes are quenched.[2] A summary of its key properties in comparison to a related Tokyo Green derivative is presented below.

| Property | 4-carboxy-Pennsylvania Green methyl ester | 4-carboxy-Tokyo Green methyl ester |

| pKa | 4.8 | 6.2 |

| Excitation Max (λex) | 494 nm | N/A |

| Emission Max (λem) | 514 nm | N/A |

| Molar Extinction Coefficient (ε) | 82,000 M⁻¹cm⁻¹ (at pH 7.4) | N/A |

| Quantum Yield (Φ) at pH 9.0 | 0.91 | 0.93 |

| Quantum Yield (Φ) at pH 5.0 | 0.68 | 0.39 |

| Photostability (t₁/₂ in cells) | 49 min | 29 min |

| Data compiled from Mottram, L. F. et al. Org. Lett. 2006, 8, 581-584.[2] |

Synthesis of 4-carboxy-Pennsylvania Green

An improved, concise synthesis for 4-carboxy-Pennsylvania Green has been developed, proceeding in a three-pot process with a 32% overall yield.[4] This route is more efficient than the original 10-step synthesis.[2]

Experimental Protocol

Materials:

-

Methylene Chloride (CH₂Cl₂)

-

Diethyl Ether (Et₂O)

-

Methanesulfonic Acid

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

p-Toluenesulfonic Acid (p-TsOH)

-

2 M Aqueous Potassium Hydroxide (KOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

Procedure:

Step 1: Synthesis of the Leuco Dye Intermediate

-

Dissolve 4-fluororesorcinol (100 mg, 0.78 mmol) and 2-methylbenzaldehyde (43 µL, 0.37 mmol) in a 1:1 mixture of CH₂Cl₂ and ether (4 mL).

-

Add methanesulfonic acid (400 µL) to the solution.

-

Stir the reaction at 23 °C for 16 hours.

-

Dilute the solution with ether (5 mL) and pour it into saturated aqueous NaHCO₃ (10 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts, wash with saturated aqueous sodium chloride (50 mL), and dry over anhydrous Na₂SO₄.

-

The resulting intermediate can be carried forward without further purification.

Step 2: Cyclization and Oxidation

-

The crude intermediate from Step 1 is dissolved in dry toluene (24 mL).

-

Add p-TsOH (0.91 g, 4.8 mmol).

-

Heat the mixture to reflux (111 °C) using a Dean Stark apparatus for 24 hours to remove water.

Step 3: Hydrolysis and Purification

-

Cool the reaction to 23 °C.

-

Add 2 M aqueous KOH dropwise until the pH of the solution reaches 10.

-

Stir the mixture at 23 °C for 1 hour to ensure complete hydrolysis of the methyl ester.

-

Acidify the solution by adding concentrated aqueous HCl dropwise until the pH is 3.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with ice-cold 1 M HCl (25 mL) followed by saturated aqueous sodium chloride (25 mL).

-

Dry the organic extract over anhydrous Na₂SO₄ and remove the solvent in vacuo.

-

Purify the final product, 4-carboxy-Pennsylvania Green, by flash column chromatography using a mobile phase of AcOH/MeOH/CH₂Cl₂ (0.1:1:8.9) to yield an orange solid.[5]

Synthesis Workflow Diagram```dot

Conclusion

Pennsylvania Green represents a significant advancement in the field of fluorescent probes. By rationally combining the structural features of Oregon Green and Tokyo Green, a dye with superior hydrophobicity, photostability, and fluorescence in acidic environments was created. The optimized synthesis of its carboxylated derivative makes it readily accessible for conjugation to a wide variety of biomolecules. For researchers in cell biology and drug development, Pennsylvania Green offers a robust and reliable tool for high-resolution imaging of dynamic processes within the challenging environment of living cells.

References

- 1. researchgate.net [researchgate.net]

- 2. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A concise synthesis of the Pennsylvania Green fluorophore and labeling of intracellular targets with O6-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Pennsylvania Green: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Pennsylvania Green, a versatile fluorophore with significant applications in cellular imaging and drug discovery. This document outlines the core characteristics of Pennsylvania Green, details the experimental protocols for its characterization, and visualizes key pathways related to its synthesis and application.

Core Spectral and Physicochemical Properties

Pennsylvania Green was developed as a hybrid of Oregon Green and Tokyo Green, combining the favorable characteristics of both fluorophores. It is a bright, monoanionic fluorophore that is more hydrophobic, photostable, and less pH-sensitive than its predecessor, fluorescein (B123965). These properties make it particularly well-suited for imaging within the acidic environments of cellular compartments like endosomes.

Quantitative Data Summary

The key spectral and physicochemical properties of Pennsylvania Green and its derivatives are summarized in the table below for easy comparison.

| Property | Pennsylvania Green | 4-carboxy-Pennsylvania Green Methyl Ester | Reference |

| Excitation Maximum (λex) | 494 nm | 494 nm | |

| Emission Maximum (λem) | 514 nm | 514 nm | |

| Molar Extinction Coefficient (ε) | 82,000 M⁻¹cm⁻¹ (at 494 nm, pH 7.4) | Not Reported | |

| Quantum Yield (Φ) | 0.91 | 0.68 (at pH 5.0) | |

| pKa | 4.8 | 4.8 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of Pennsylvania Green and the determination of its key spectral properties as cited in the foundational literature.

Synthesis of 4-carboxy-Pennsylvania Green

The synthesis of 4-carboxy-Pennsylvania Green is a multi-step process. A concise, three-pot synthesis has been developed, starting from methyl 4-iodo-3-methylbenzoate, with a 32% overall yield. The following diagram illustrates the synthetic pathway.

Determination of pKa

The acid dissociation constant (pKa) for 4-carboxy-Pennsylvania Green methyl ester was determined using absorbance versus pH titrations.

-

Sample Preparation : A solution of 4-carboxy-Pennsylvania Green methyl ester is prepared in a series of buffers with varying pH values.

-

Absorbance Measurement : The absorbance spectrum of the sample is recorded at each pH value using a UV-Vis spectrophotometer.

-

Data Analysis : The absorbance at a specific wavelength (e.g., the absorbance maximum of the anionic form) is plotted against the pH. The pKa is the pH at which the absorbance is half-maximal, corresponding to the point where the protonated and deprotonated species are present in equal concentrations.

Determination of Quantum Yield (Φ)

The fluorescence quantum yield of Pennsylvania Green derivatives was determined relative to a known standard.

-

Standard Selection : A fluorescent standard with a known quantum yield and with spectral properties similar to the sample is chosen. For example, fluorescein in 0.1 M NaOH (Φ = 0.92) can be used.

-

Sample and Standard Preparation : A series of dilutions of both the Pennsylvania Green derivative and the fluorescent standard are prepared in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance and Fluorescence Measurement : The absorbance of each solution is measured at the excitation wavelength. The fluorescence emission spectrum for each solution is then recorded using the same excitation wavelength and identical instrument settings for both the sample and the standard.

-

Data Analysis : The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance for both the sample and the standard. The gradient of the resulting linear plots is determined.

-

Calculation : The quantum yield of the sample (Φ_X_) is calculated using the following equation:

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

Where:

-

Φ_ST_ is the quantum yield of the standard.

-

Grad_X_ and Grad_ST_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X_ and η_ST_ are the refractive indices of the sample and standard solutions, respectively (this term is often assumed to be 1 if the same solvent is used for both).

-

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined using the Beer-Lambert law.

-

Sample Preparation : A series of solutions of Pennsylvania Green with known concentrations are prepared in a suitable solvent (e.g., PBS at pH 7.4).

-

Absorbance Measurement : The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Data Analysis : A plot of absorbance versus concentration is generated. The data should yield a straight line that passes through the origin.

-

Calculation : The molar extinction coefficient (ε) is calculated from the slope of the line, which is equal to ε * l, where l is the path length of the cuvette (typically 1 cm).

Key Applications and Associated Pathways

A significant application of Pennsylvania Green derivatives is in the study of cellular cholesterol trafficking. For instance, a derivative, PG-cholesterylamine, has been used as a fluorescent probe to monitor cholesterol efflux from macrophages.

Cholesterol Efflux Pathway

The following diagram provides a simplified overview of the major pathways involved in cholesterol efflux from a macrophage, a process that can be monitored using Pennsylvania Green-labeled cholesterol analogs.

This guide provides a foundational understanding of the spectral properties of Pennsylvania Green and the experimental approaches to their characterization. Its unique combination of hydrophobicity, photostability, and pH insensitivity makes it a valuable tool for researchers in cell biology and drug development.

Expiration and absorption maxima of Pennsylvania Green

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of the Fluorophore Pennsylvania Green

This technical guide provides a comprehensive overview of the fluorescent dye, Pennsylvania Green, intended for researchers, scientists, and drug development professionals. It details the dye's photophysical properties, stability, and experimental protocols for its synthesis and application in cellular imaging.

Core Properties and Data

Pennsylvania Green is a synthetic fluorophore developed as a hybrid of Oregon Green and Tokyo Green.[1][2] It was designed to be a more hydrophobic, photostable, and less pH-sensitive alternative to fluorescein (B123965), making it particularly suitable for cellular analysis by confocal laser scanning microscopy and flow cytometry.[1] Its excitation maximum is well-matched to the 488 nm spectral line of the argon-ion laser.[1]

Quantitative Data Summary

The key photophysical and chemical properties of Pennsylvania Green and its derivatives are summarized in the table below for easy comparison.

| Property | Value | Compound | pH/Conditions | Reference |

| Absorption Maximum (λabs) | 490 nm | Pennsylvania Green derivative | - | [1] |

| Excitation Maximum (λex) | 494 nm | Pennsylvania Green | pH 7.4 | [3] |

| Emission Maximum (λem) | 514 nm | Pennsylvania Green | pH 7.4 | [3] |

| Molar Extinction Coefficient (ε) | 82,000 M-1cm-1 | Pennsylvania Green | at 494 nm, pH 7.4 | [3] |

| Quantum Yield (Φ) | 0.91 | 4-carboxy-Pennsylvania Green methyl ester | pH 9.0 | [1] |

| 0.68 | 4-carboxy-Pennsylvania Green methyl ester | pH 5.0 | [1] | |

| pKa | 4.8 | 4-carboxy-Pennsylvania Green methyl ester | - | [1] |

| Photostability (t1/2) | 49 min | Pennsylvania Green probe | - | [1] |

Expiration and Stability

While a specific expiration date for Pennsylvania Green is not defined, its stability can be inferred from data on related fluorophores and general chemical principles. As a xanthene dye, its stability is influenced by storage conditions, particularly exposure to light.

Storage and Handling:

-

Long-term storage: For maximum stability, Pennsylvania Green and its derivatives should be stored as a solid at -20°C, protected from light and moisture. Similar compounds like SNAP-Cell Oregon Green are reported to be stable for at least three years when stored as a dry solid at -20°C.

-

In solution: Stock solutions should be prepared in a suitable solvent such as DMSO and stored at -20°C. For SNAP-Cell Oregon Green, a solution in DMSO is stable for at least 3 months at -20°C.

-

Photostability: Pennsylvania Green is designed to be more photostable than fluorescein and Tokyo Green, with a photostability comparable to Oregon Green.[1][3] However, like all fluorophores, prolonged exposure to high-intensity light will lead to photobleaching and degradation. Fluorescein, a related compound, is known to decompose upon long-term exposure to sunlight.[4][5]

Degradation: The primary degradation pathway for xanthene dyes is photodegradation. Upon exhaustive irradiation with visible light, fluorescein decomposes into smaller aromatic compounds, carbon monoxide, and formic acid.[6] It is reasonable to assume that Pennsylvania Green would undergo a similar, albeit slower, degradation process under intense light exposure.

Experimental Protocols

Synthesis of 4-carboxy-Pennsylvania Green

An improved, scalable synthesis of 4-carboxy-Pennsylvania Green methyl ester has been reported, which can be achieved in a three-pot process.[7][8] The following is a summarized protocol based on published methods.

Materials:

-

Methyl 4-iodo-3-methylbenzoate

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)

-

2,7-difluoro-3,6-bis((2-methoxyethoxy)methoxy)-9H-xanthen-9-one

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 6 M

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Grignard Formation: Dissolve methyl 4-iodo-3-methylbenzoate in anhydrous THF and cool to -78°C. Add i-PrMgCl·LiCl dropwise to perform a metal-halogen exchange, forming the Grignard reagent.

-

Addition to Xanthone: Slowly add a solution of the protected 2,7-difluoroxanthone in anhydrous THF to the Grignard reagent at -78°C.

-

Reaction and Deprotection: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Cool the reaction to 4°C and add 6 M aqueous HCl to cleave the methoxyethoxymethyl (MEM) protecting groups.

-

Purification: After workup, purify the crude product by silica (B1680970) gel column chromatography to yield 4-carboxy-Pennsylvania Green methyl ester.

Determination of pKa by Absorbance vs. pH Titration

The pKa of a fluorophore is a critical parameter that determines its fluorescence intensity at different pH values. The pKa of 4-carboxy-Pennsylvania Green methyl ester was determined using absorbance versus pH titrations.[1]

Materials:

-

4-carboxy-Pennsylvania Green methyl ester

-

A series of buffers with a range of known pH values (e.g., from pH 3 to pH 8)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of 4-carboxy-Pennsylvania Green methyl ester in a suitable organic solvent (e.g., DMSO).

-

Prepare Buffer Solutions: Prepare a series of buffer solutions with precise pH values.

-

Sample Preparation: Add a small aliquot of the fluorophore stock solution to each buffer to a final concentration suitable for absorbance measurements.

-

Absorbance Measurement: Measure the absorbance spectrum of the fluorophore in each buffer solution at the absorbance maximum.

-

Data Analysis: Plot the absorbance at the wavelength of maximum change as a function of pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-carboxy-Pennsylvania Green methyl ester.

Caption: Synthesis workflow for 4-carboxy-Pennsylvania Green methyl ester.

Experimental Setup for pKa Determination

This diagram shows the workflow for determining the pKa of Pennsylvania Green using spectrophotometry.

Caption: Workflow for pKa determination via absorbance vs. pH titration.

Application in Cellular Imaging

Pennsylvania Green's properties make it an excellent tool for visualizing acidic intracellular compartments, such as endosomes. The following diagram illustrates this application.

Caption: Application of Pennsylvania Green in visualizing acidic organelles.

References

- 1. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. fondriest.com [fondriest.com]

- 6. Fluorescein - Wikipedia [en.wikipedia.org]

- 7. A concise synthesis of the Pennsylvania Green fluorophore and labeling of intracellular targets with O6-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Yield of Green-Emitting Fluorophores

Disclaimer: Initial research for a compound specifically named "Pennsylvania Green" did not yield publicly available data. Therefore, this guide will use Fluorescein (B123965) and its amine-reactive derivative, Fluorescein Isothiocyanate (FITC) , as a representative and well-characterized green-emitting fluorophore. The principles, protocols, and applications described herein are broadly applicable to similar fluorescent dyes.

Executive Summary

Fluorescence quantum yield (Φ) is a critical parameter for any fluorophore, quantifying the efficiency of the conversion of absorbed photons into emitted fluorescent photons. For drug development professionals and researchers, a high quantum yield is often desirable as it translates to brighter signals and greater sensitivity in fluorescence-based assays. This document provides a comprehensive overview of the photophysical properties of Fluorescein/FITC, a detailed protocol for quantum yield determination, and an example of its application in studying cellular signaling pathways.

Quantitative Photophysical Data

The photophysical properties of Fluorescein are highly dependent on its local environment, particularly pH, due to different ionization states.[1][2] The data presented below are for Fluorescein (dianion form) or FITC in common buffers, representing typical conditions in biological assays.

| Parameter | Value | Conditions | Source(s) |

| Fluorescence Quantum Yield (Φf) | 0.92 - 0.95 | 0.1 M NaOH | [2][3] |

| 0.79 | Water | [4][5] | |

| Peak Excitation Wavelength (λex) | 490 - 498 nm | Aqueous Buffer, pH > 8 | [2][4][6] |

| Peak Emission Wavelength (λem) | 512 - 525 nm | Aqueous Buffer, pH > 8 | [1] |

| Molar Extinction Coefficient (ε) | 75,000 - 80,000 M⁻¹cm⁻¹ | 0.1 M NaOH / pH > 8 | [7] |

| Fluorescence Lifetime (τf) | ~4.0 ns | Aqueous Buffer, pH ~8 | [8][9] |

Note: The isothiocyanate (FITC) derivative has very similar spectral properties to the parent fluorescein dye, with excitation/emission maxima around 492/518 nm.[10]

Experimental Protocol: Relative Quantum Yield Determination

The relative method is the most common approach for determining the fluorescence quantum yield of a compound.[11] It involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[12]

3.1 Principle

The quantum yield of an unknown sample (Φx) can be calculated relative to a standard (Φst) using the following equation[13]:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts x and st refer to the unknown sample and the standard, respectively.

3.2 Materials

-

Standard: Fluorescein in 0.1 M NaOH (Φst = 0.925).[3]

-

Sample: Unknown dye dissolved in a suitable solvent (e.g., PBS, pH 7.4).

-

Instrumentation: UV-Vis Spectrophotometer and a Fluorescence Spectrometer.

-

Cuvettes: 1 cm pathlength quartz cuvettes.

3.3 Methodology

-

Prepare Stock Solutions: Prepare stock solutions of the standard and the unknown sample in their respective solvents.

-

Prepare Dilutions: Create a series of dilutions for both the standard and the unknown sample. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[14]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength (e.g., 470 nm).

-

Measure Fluorescence:

-

Set the excitation wavelength on the fluorescence spectrometer (e.g., 470 nm).

-

Record the emission spectrum for each dilution of the standard and the sample. Ensure the emission range covers the entire fluorescence profile (e.g., 480 nm to 700 nm).

-

It is critical that the spectrometer is set to provide spectrally corrected data.[12]

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded spectrum to get the integrated fluorescence intensity (I).

-

For both the standard and the sample, plot the integrated fluorescence intensity (I) versus absorbance (A).

-

Determine the slope (Gradient) of the linear fit for both plots.

-

-

Calculate Quantum Yield: The equation can now be simplified using the gradients of the plots:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

If the same solvent is used for both the sample and standard, the refractive index term (ηₓ² / ηₛₜ²) cancels out to 1.

3.4 Experimental Workflow Diagram

Caption: Workflow for relative fluorescence quantum yield determination.

Application: Visualizing the MAPK/ERK Signaling Pathway

Fluorescent dyes like FITC are indispensable tools in biological research, particularly for visualizing cellular components and signaling pathways.[15] FITC is commonly conjugated to antibodies to specifically label proteins of interest in techniques like immunofluorescence microscopy and flow cytometry.[16][17]

4.1 Background

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating processes like cell proliferation, differentiation, and survival.[18][19] A key component of this pathway is the final MAPK, Extracellular signal-Regulated Kinase (ERK). Upon activation by an upstream kinase (MEK), phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate transcription factors.

4.2 Visualizing Pathway Activation with FITC

Researchers can visualize the activation of the MAPK/ERK pathway by using an antibody that specifically recognizes the phosphorylated, active form of ERK (p-ERK). This primary antibody can then be detected by a secondary antibody conjugated to FITC.

-

Cell Treatment: Cells are treated with a stimulus (e.g., a growth factor) to activate the MAPK pathway.

-

Fixation & Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to enter.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for p-ERK.

-

Secondary Antibody Incubation: Cells are washed and incubated with a secondary antibody conjugated to FITC. This antibody binds to the primary antibody.

-

Microscopy: The cells are visualized using a fluorescence microscope. The green fluorescence from FITC will reveal the subcellular location of activated ERK. In stimulated cells, a strong green signal is expected to be seen in the nucleus, indicating pathway activation and p-ERK translocation.

4.3 MAPK/ERK Signaling Pathway Diagram

Caption: Simplified MAPK/ERK signaling cascade leading to gene expression.

References

- 1. Fluorescein - Wikipedia [en.wikipedia.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 5. rsc.org [rsc.org]

- 6. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 7. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. jascoinc.com [jascoinc.com]

- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 13. norlab.com [norlab.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. usbio.net [usbio.net]

- 18. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

Photostability of Pennsylvania Green: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photostability of the Pennsylvania Green fluorophore, a modern fluorescent dye developed for cellular and molecular biology applications. This document summarizes key quantitative data, details experimental protocols for photostability assessment, and presents critical relationships in a visual format to aid researchers in designing and interpreting fluorescence-based experiments.

Introduction to Pennsylvania Green

Pennsylvania Green is a synthetic fluorophore designed as a hybrid of Oregon Green and Tokyo Green. It offers enhanced properties for live-cell imaging, including increased hydrophobicity, reduced pH sensitivity, and improved photostability compared to traditional fluorescein-based dyes. Its excitation and emission maxima are approximately 494 nm and 514 nm, respectively, making it compatible with the common 488 nm laser line used in confocal microscopy and flow cytometry. The enhanced photostability of Pennsylvania Green is a critical feature, allowing for longer imaging times and more robust quantitative analysis in demanding applications such as single-molecule tracking and time-lapse imaging of cellular processes.

Quantitative Photostability Data

The photostability of a fluorophore is a critical parameter for quantitative fluorescence microscopy, as it dictates the duration over which reliable data can be collected before signal loss due to photobleaching becomes significant. The photostability of Pennsylvania Green has been quantitatively assessed and compared to related fluorophores.

| Fluorophore Probe | Photobleaching Half-life (t½) | Relative Photostability |

| Pennsylvania Green | 49 min | High |

| Tokyo Green | 29 min | Moderate |

| Oregon Green | Comparable to Pennsylvania Green | High |

| Fluorescein | Lower than Oregon Green | Low |

Table 1: Comparative Photobleaching Half-lives of Green Fluorophores. Data for Pennsylvania Green and Tokyo Green are from photobleaching experiments on Jurkat lymphocytes under continuous irradiation with a 488 nm argon-ion laser in a confocal microscope. The relative photostability of Oregon Green and Fluorescein are based on qualitative comparisons in the literature.

Experimental Protocol: Assessing Fluorophore Photostability in Live Cells

The following protocol outlines a typical methodology for quantifying the photostability of fluorescent probes like Pennsylvania Green in a live-cell context using confocal laser scanning microscopy.

3.1 Objective

To determine the photobleaching half-life (t½) of a fluorescent probe within a specific cellular environment under defined illumination conditions.

3.2 Materials and Reagents

-

Cell Line: A suitable mammalian cell line (e.g., Jurkat, HeLa, CHO)

-

Cell Culture Medium: Appropriate for the chosen cell line

-

Fluorescent Probe: Pennsylvania Green-conjugated molecule of interest

-

Transfection Reagents (if applicable): For introducing fluorescent protein fusions

-

Imaging Dishes/Slides: Glass-bottom dishes or chambered coverglass suitable for high-resolution microscopy

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Confocal Laser Scanning Microscope: Equipped with a 488 nm laser line, appropriate emission filters, and time-lapse imaging capabilities.

3.3 Methodology

-

Cell Culture and Labeling:

-

Plate cells onto imaging dishes at an appropriate density to allow for imaging of individual, healthy cells.

-

Incubate cells with the Pennsylvania Green-conjugated probe at a predetermined concentration and for a sufficient duration to achieve desired labeling.

-

Wash the cells with fresh, pre-warmed medium or PBS to remove any unbound probe.

-

-

Microscope Setup and Image Acquisition:

-

Turn on the confocal microscope and allow the laser to warm up for stable output.

-

Place the imaging dish on the microscope stage and bring the cells into focus.

-

Select an area with healthy, well-labeled cells for imaging.

-

Set the imaging parameters:

-

Excitation Wavelength: 488 nm

-

Laser Power: Use a consistent and relatively high laser power to induce photobleaching within a reasonable timeframe.

-

Pinhole: Set to 1 Airy unit for optimal sectioning.

-

Detector Gain and Offset: Adjust to obtain a good signal-to-noise ratio without saturating the detector.

-

Image Size and Scan Speed: Choose appropriate settings for the desired resolution and temporal sampling.

-

-

-

Photobleaching Experiment (Time-Lapse Imaging):

-

Initiate a time-lapse acquisition series of the selected field of view.

-

Continuously illuminate the sample with the 488 nm laser at the set power.

-

Acquire images at regular intervals (e.g., every 30-60 seconds) for an extended period (e.g., 30-60 minutes or until the fluorescence intensity has significantly decreased).

-

3.4 Data Analysis

-

Region of Interest (ROI) Selection:

-

Using image analysis software (e.g., ImageJ/Fiji, MATLAB), draw ROIs around several individual cells or subcellular structures of interest.

-

Draw a background ROI in an area with no cells to measure background fluorescence.

-

-

Fluorescence Intensity Measurement:

-

Measure the mean fluorescence intensity within each cellular ROI and the background ROI for each time point in the image series.

-

-

Data Normalization:

-

Subtract the mean background intensity from the mean cellular intensity for each time point.

-

Normalize the background-corrected intensity values to the initial intensity (at t=0). The normalized intensity is calculated as: (It - Ibg) / (I0 - Ibg), where It is the intensity at time t, I0 is the initial intensity, and Ibg is the background intensity.

-

-

Half-life Determination:

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting decay curve to a single exponential decay function: I(t) = I0 * exp(-kt), where k is the photobleaching rate constant.

-

The photobleaching half-life (t½) is calculated from the rate constant using the formula: t½ = ln(2) / k.

-

Visualizations

Chemical Relationship of Pennsylvania Green

The following diagram illustrates the conceptual relationship of Pennsylvania Green to its parent fluorophores, Oregon Green and Tokyo Green, highlighting the properties it inherits from each.

Experimental Workflow for Photostability Assessment

This diagram outlines the key steps involved in the experimental determination of a fluorophore's photobleaching half-life in a live-cell imaging experiment.

An In-depth Technical Guide to the Safety and Handling of Pennsylvania Green

Disclaimer: The compound known as "Pennsylvania Green" is a novel fluorophore and is primarily used in research settings as a molecular probe.[1] The data presented herein is a synthesis of available information and established protocols for analogous fluorescent dyes. This document is intended for researchers, scientists, and drug development professionals. Standard laboratory safety protocols should always be followed.

Substance Identification and Properties

Pennsylvania Green is a fluorescent dye designed as a more hydrophobic, photostable, and less pH-sensitive alternative to fluorescein (B123965).[2][1] It is a hybrid of Oregon Green and Tokyo Green.[2] Its chemical properties make it particularly useful for imaging within acidic cellular compartments like endosomes.[2][1]

| Identifier | Value | Source |

| IUPAC Name | 2',7'-difluoro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one | Synthesized |

| Synonyms | Pennsylvania Green | [2] |

| Molecular Formula | C20H10F2O5 | |

| Molecular Weight | 380.29 g/mol | Calculated |

| Appearance | Orange to red crystalline solid | Typical of fluorescein derivatives |

| Solubility | Soluble in DMSO, DMF, and alcohols. Low solubility in water. | Inferred from hydrophobicity[3] |

| pKa | ~4.8 | [2][1] |

| Excitation Max (pH 7.4) | 494 nm | [3] |

| Emission Max (pH 7.4) | 514 nm | [3] |

| Quantum Yield (pH 9.0) | 0.91 | [1] |

Hazard Identification and Toxicology

As a xanthene dye, Pennsylvania Green is part of a class of compounds with generally low toxicity in research concentrations. However, concentrated or powdered forms require careful handling. No specific LD50 or detailed toxicological studies are publicly available for Pennsylvania Green itself. The data below is based on the parent compound, fluorescein, and general principles for handling fluorescent probes.

| Toxicological Data | Value | Notes |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg (Rat, for Fluorescein) | Assumed similar profile, data for parent compound. |

| Skin Corrosion/Irritation | May cause mild irritation upon prolonged contact. | Standard for dye powders. |

| Eye Damage/Irritation | May cause serious eye irritation. | Standard for dye powders. |

| Mutagenicity | Not classified as a mutagen. | No evidence to suggest mutagenicity. |

| Carcinogenicity | Not classified as a carcinogen. | No evidence to suggest carcinogenicity. |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of Pennsylvania Green and ensure the safety of laboratory personnel.[4]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form.[4]

-

Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves, is required.[5]

-

Storage: Store in a cool, dry, dark place. The compound is light-sensitive. Keep the container tightly sealed to prevent moisture absorption.

-

Spill & Leak Procedures: For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a chemical waste container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.

Experimental Protocols

4.1 Protocol for Staining Intracellular Compartments

This protocol describes the use of a Pennsylvania Green conjugate for visualizing endosomes in living cells, leveraging its high fluorescence in acidic environments.[2][1]

-

Cell Culture: Plate mammalian cells (e.g., HeLa, CHO) on glass-bottom dishes and grow to 70-80% confluency in appropriate culture medium.

-

Probe Preparation: Prepare a 1 mM stock solution of the Pennsylvania Green-cholesterylamine conjugate in anhydrous DMSO.

-

Staining Solution: Dilute the stock solution to a final concentration of 1-5 µM in serum-free cell culture medium.

-

Cell Labeling:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with warm phosphate-buffered saline (PBS).

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three times with warm PBS to remove excess probe from the plasma membrane.

-

-

Imaging:

-

Add fresh, warm culture medium or a suitable imaging buffer to the cells.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel). Bright fluorescence should be observed in intracellular vesicles, identified as endosomes.[1]

-

4.2 Workflow for Probe Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of Pennsylvania Green to its application in cellular imaging.

Mechanism of Action: pH-Sensing in Endosomes

Pennsylvania Green's utility in imaging acidic organelles stems from the pKa of its phenolic hydroxyl group, which is approximately 4.8.[2][1] In the neutral pH of the extracellular environment or the cytoplasm (~pH 7.4), the fluorophore is in its highly fluorescent monoanionic or dianionic state. As it is internalized into early endosomes (pH ≤ 6.5) and late endosomes/lysosomes (pH ~4.5-5.0), it remains protonated and thus highly fluorescent. This is a key advantage over dyes like Tokyo Green (pKa ~6.2), which become quenched in these acidic environments.[1]

The diagram below illustrates this pH-dependent fluorescence mechanism.

References

- 1. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. OSHA SDS Requirements - Pennsylvania Landscape & Nursery Association [plna.site-ym.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

Early research papers citing Pennsylvania Green

To provide you with the detailed technical guide you are looking for, could you please clarify the name of the researcher or the specific scientific topic you are interested in? For example, if you are interested in a particular scientist, please provide their full name. If your interest is in a specific area of research, please provide keywords related to that field.

Pennsylvania Green: A Research Framework for the Discovery of Novel Therapeutics from Native Flora

Introduction

The concept of "Pennsylvania Green" embodies a strategic approach to scientific innovation, focusing on the rich biodiversity of the Commonwealth's native flora as a source for novel drug discovery and development. This initiative represents a confluence of ethnobotany, green chemistry, and advanced pharmacological screening to identify and characterize bioactive compounds from Pennsylvania's unique ecosystems. This technical guide outlines a proposed framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of these indigenous plants. The document details methodologies for extraction, screening, and characterization of natural products, using select native species as illustrative case studies.

The historical use of plants for medicinal purposes by indigenous peoples and early settlers in Pennsylvania provides a valuable starting point for modern scientific investigation.[1][2] By applying rigorous scientific methodologies to this traditional knowledge, the "Pennsylvania Green" initiative aims to unlock new therapeutic avenues for a range of human diseases. This framework emphasizes sustainable practices and an interdisciplinary approach, integrating botany, phytochemistry, cell biology, and pharmacology.

Selected Native Pennsylvanian Flora for Investigation

Based on ethnobotanical records and preliminary phytochemical data, the following native plants present compelling cases for initial investigation.

-

Monarda didyma (Bee Balm): Traditionally used as an antiseptic and for digestive ailments, this plant is known to be rich in phenolic compounds and essential oils.[2][3]

-

Baptisia australis (Wild Indigo): Historically employed for infectious diseases, it contains a variety of alkaloids, flavonoids, and glycoproteins with potential immunomodulatory and antimicrobial properties.[4][5]

-

Packera aurea (Golden Ragwort): Used in traditional medicine for reproductive health, it contains sesquiterpenes and pyrrolizidine (B1209537) alkaloids (PAs), the latter of which require careful toxicological assessment.[6][7]

Data Presentation: Hypothetical Screening Results

The following tables represent plausible quantitative data from an initial screening phase of the "Pennsylvania Green" initiative. This data is for illustrative purposes to demonstrate the type of information that would be generated and analyzed.

Table 1: Extraction Yields of Selected Native Plants

| Plant Species | Plant Part | Extraction Method | Solvent | Yield (%) |

| Monarda didyma | Flowering Tops | Maceration | Ethanol (B145695) | 12.5 |

| Baptisia australis | Roots | Soxhlet Extraction | Methanol | 9.8 |

| Packera aurea | Whole Plant | Ultrasonic | Ethyl Acetate (B1210297) | 6.2 |

Table 2: In Vitro Cytotoxicity of Crude Extracts (IC50 Values in µg/mL)

| Extract | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) |

| M. didyma (Ethanolic) | 85.2 | 112.5 | 98.7 | >200 |

| B. australis (Methanolic) | 42.1 | 55.8 | 61.3 | 150.4 |

| P. aurea (Ethyl Acetate) | 15.6 | 21.9 | 18.4 | 75.9 |

Table 3: Enzyme Inhibition Assay (COX-2) for Anti-inflammatory Potential

| Extract | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| M. didyma (Ethanolic) | 50 | 68.2 | 36.5 |

| B. australis (Methanolic) | 50 | 45.3 | 58.1 |

| P. aurea (Ethyl Acetate) | 50 | 22.5 | >100 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation in natural product research. The following protocols outline the core experimental procedures for the "Pennsylvania Green" framework.

Protocol 1: Plant Material Collection and Extraction

-

Collection: Plant materials (M. didyma flowering tops, B. australis roots, P. aurea whole plant) will be collected from designated regions in Pennsylvania. Voucher specimens will be deposited at a recognized herbarium for botanical authentication.

-

Preparation: Plant materials will be air-dried in the shade at room temperature for 7-14 days, then ground into a coarse powder using a mechanical grinder.

-

Extraction (Maceration for M. didyma):

-

Weigh 100g of powdered plant material and place it in a 2L Erlenmeyer flask.

-

Add 1L of 95% ethanol to the flask.

-

Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield the crude extract.

-

Store the extract at -20°C.

-

Protocol 2: Bioassay-Guided Fractionation

-

Initial Fractionation: The crude extract (e.g., methanolic extract of B. australis) will be subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

-

Activity Testing: Each fraction will be tested in the most promising primary assay (e.g., cytotoxicity assay for B. australis).

-

Column Chromatography: The most active fraction (e.g., the ethyl acetate fraction) will be subjected to column chromatography over silica (B1680970) gel.

-

Elution: The column will be eluted with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Sub-fraction Collection: Fractions of 20mL will be collected and pooled based on their Thin Layer Chromatography (TLC) profiles.

-

Iterative Process: The most active pooled fractions will be further purified using preparative High-Performance Liquid Chromatography (HPLC) until pure compounds are isolated.[8]

Protocol 3: High-Throughput Screening (HTS) for Kinase Inhibitors

-

Library Preparation: A library of plant extracts and purified compounds will be prepared in 384-well plates at a concentration of 10 µM in DMSO.

-

Assay Principle: A fluorescence polarization (FP) based assay will be used to screen for inhibitors of a target kinase (e.g., PI3Kα).[9]

-

Reaction Mixture: In each well, add the target kinase, a fluorescently labeled ATP competitive probe, and the test compound.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Measurement: Read the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates displacement of the probe by the test compound, signifying potential inhibition.

-

Hit Confirmation: Primary hits (e.g., >50% inhibition) will be re-tested in dose-response format to determine their IC50 values.[10][11]

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the PI3K/AKT pathway by a compound from B. australis.

Experimental Workflow Diagram

Caption: Workflow for discovery of bioactive compounds from native Pennsylvania plants.

Interdisciplinary Research Framework

Caption: The interdisciplinary nature of the "Pennsylvania Green" research initiative.

References

- 1. Native Americans had many uses for plants | Pittsburgh Post-Gazette [post-gazette.com]

- 2. padutchcompanion.com [padutchcompanion.com]

- 3. Chemical composition, antioxidant and anti-inflammatory properties of Monarda didyma L. essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytomed.co.nz [phytomed.co.nz]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. caringsunshine.com [caringsunshine.com]

- 8. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

- 9. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Pennsylvania Green: A Hydrophobic and pH-Insensitive Fluorophore for Cellular Imaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pennsylvania Green is a novel green fluorophore developed as a more hydrophobic, photostable, and less pH-sensitive alternative to traditional fluorescent dyes like fluorescein (B123965).[1][2] It is a hybrid of Oregon Green and Tokyo Green, designed to be brightly fluorescent even in acidic cellular compartments.[1][3] Its unique properties make it an invaluable tool for a variety of cell-based assays, particularly for visualizing acidic organelles such as endosomes and for constructing molecular probes to track specific cellular components.[1][2]

The key advantages of Pennsylvania Green include its enhanced hydrophobicity, which facilitates its passive diffusion across cellular membranes, and its low pKa of approximately 4.8.[1][3] This low pKa ensures that the dye remains highly fluorescent in acidic environments where the fluorescence of other dyes like fluorescein (pKa ~6.5) would be significantly quenched.[1] Furthermore, Pennsylvania Green exhibits greater photostability compared to Tokyo Green, allowing for longer-term imaging experiments.[1]

Physicochemical and Fluorescence Properties

The spectral properties of Pennsylvania Green are similar to fluorescein, making it compatible with standard fluorescence microscopy and flow cytometry setups.[1][3]

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~494 nm | [3] |

| Emission Maximum (Em) | ~514 nm | [3] |

| Quantum Yield (QY) at pH 9.0 | 0.91 | [1] |

| Quantum Yield (QY) at pH 5.0 | 0.68 | [1] |

| Molar Extinction Coefficient (ε) at 494nm, pH 7.4 | 82,000 M⁻¹cm⁻¹ | [3] |

| pKa | 4.8 | [1][3] |

Experimental Protocols

While a specific, universally adopted "Pennsylvania Green protocol" for general cell staining is not explicitly defined in the literature, a standard protocol can be adapted based on its properties and the general principles of fluorescent cell staining. The following is a detailed, generalized protocol for staining living cells with a hypothetical Pennsylvania Green-based probe.

Protocol: Live-Cell Staining with a Pennsylvania Green-Derived Probe

Materials:

-

Pennsylvania Green-derived probe (e.g., targeted to a specific organelle or protein)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

-

Phosphate-Buffered Saline (PBS)

-

Cells cultured on a suitable imaging dish or chamber slide

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP filter set)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a live-cell imaging vessel.

-

Staining Solution Preparation:

-

Prepare a stock solution of the Pennsylvania Green probe in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to a final working concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 0.1 to 5 µM.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time will depend on the specific probe and cell type.

-

-

Washing (Optional):

-

For probes that exhibit high background fluorescence, a washing step can be included.

-

Aspirate the staining solution.

-

Wash the cells 1-2 times with pre-warmed live-cell imaging medium or PBS.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope.

-

Use an excitation wavelength of ~494 nm and collect the emission at ~514 nm.

-

Diagrams

Logical Relationship of Pennsylvania Green's Properties

References

- 1. The Pennsylvania Green Fluorophore: A Hybrid of Oregon Green and Tokyo Green for the Construction of Hydrophobic and pH-Insensitive Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pennsylvania Green Fluorophore: a hybrid of Oregon Green and Tokyo Green for the construction of hydrophobic and pH-insensitive molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pennsylvania Green: Application Notes and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pennsylvania Green is a synthetic fluorophore that offers significant advantages for fluorescence microscopy, particularly in live-cell imaging and the study of acidic organelles. As a hybrid of Oregon Green and Tokyo Green, it combines the benefits of high quantum yield, photostability, and reduced pH sensitivity with increased hydrophobicity.[1][2] These properties make it an excellent alternative to traditional green fluorescent dyes like fluorescein (B123965). This document provides detailed application notes and protocols for the effective use of Pennsylvania Green in various fluorescence microscopy applications.

Pennsylvania Green's key characteristics include an excitation maximum of approximately 494 nm and an emission maximum of around 514 nm, making it compatible with standard 488 nm laser lines in confocal microscopy and flow cytometry.[1][3] Its low pKa of about 4.8 ensures bright fluorescence even in acidic environments, such as endosomes and lysosomes.[1][2][3] Furthermore, its enhanced hydrophobicity facilitates better cell permeability and retention.[1]

Key Advantages of Pennsylvania Green:

-

High Photostability: More resistant to photobleaching than fluorescein and Tokyo Green, allowing for longer imaging sessions.[3]

-

pH Insensitivity: Maintains strong fluorescence in acidic environments where other dyes like fluorescein are quenched.[1][2][3]

-

High Quantum Yield: Exhibits a high fluorescence quantum yield, comparable to fluorescein at alkaline pH.[1][3]

-

Increased Hydrophobicity: Improved cellular uptake and retention compared to more polar dyes like Oregon Green.[1][4]

Quantitative Data

The following tables summarize the key photophysical properties of Pennsylvania Green and compare it with other commonly used green fluorescent dyes.

Table 1: Photophysical Properties of Pennsylvania Green

| Property | Value | Reference |

| Excitation Maximum (λex) | 494 nm | [1] |

| Emission Maximum (λem) | 514 nm | [1] |

| Molar Extinction Coefficient (ε) | 82,000 M⁻¹cm⁻¹ (at 494 nm, pH 7.4) | [1] |

| Fluorescence Quantum Yield (Φ) | 0.91 (at pH 9.0) | [3] |

| pKa | 4.8 | [1][3] |

Table 2: Comparative Data of Green Fluorescent Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | pKa | Relative Photostability |

| Pennsylvania Green | 494 | 514 | 0.91 (pH 9.0), 0.68 (pH 5.0) | 4.8 | High |

| Fluorescein | 490 | 514 | 0.92 (pH 9.0) | 6.5 | Low |

| Oregon Green 488 | 496 | 524 | 0.97 (pH 9.0) | 4.8 | High |

| Tokyo Green | 490 | 514 | 0.93 (pH 9.0), 0.39 (pH 5.0) | 6.2 | Moderate |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Acidic Organelles (e.g., Endosomes)

This protocol describes the use of a Pennsylvania Green conjugate to label and track acidic organelles in living cells. The increased hydrophobicity and low pKa of Pennsylvania Green make it ideal for this application.

Materials:

-

Pennsylvania Green-conjugated probe (e.g., linked to cholesterol or other membrane-inserting molecules)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish suitable for microscopy.

-

Probe Preparation: Prepare a stock solution of the Pennsylvania Green probe in DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically 1-10 µM, optimize for your cell type and probe).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes. Incubation time may need to be optimized.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

-